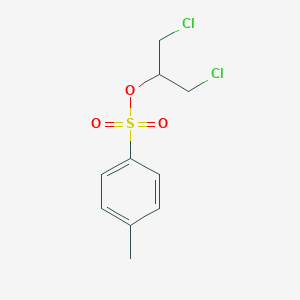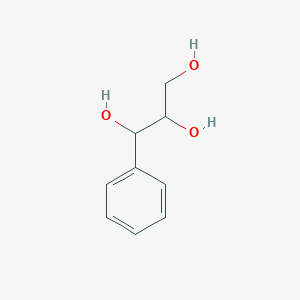
1-Phenylpropane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2,3-triol can be synthesized through several methods. One common approach involves the catalytic reduction of 1-phenylglyceryl trinitrate. This method allows for the separation and configuration assignment of the enantiomers of 1-phenylglycerol . Another method involves the alkylation of enolate intermediates, which can be used to prepare chiral derivatives of 1-phenylglycerol .
Industrial Production Methods: Industrial production of 1-phenylglycerol typically involves the use of chiral chromatography for the separation of enantiomers. This process ensures high purity and yield of the desired enantiomer .
化学反应分析
Types of Reactions: 1-Phenylpropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various stereoisomers, aldehydes, ketones, and substituted derivatives of 1-phenylglycerol .
科学研究应用
1-Phenylpropane-1,2,3-triol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-phenylglycerol involves its interaction with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance cognitive function. Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
相似化合物的比较
1-Phenyl-2,3-propanediol: Similar structure but lacks one hydroxyl group.
1-Phenyl-1,2-ethanediol: Shorter carbon chain with similar functional groups.
1-Phenyl-1,3-propanediol: Different positioning of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2,3-triol is unique due to its three hydroxyl groups attached to a glycerol backbone, making it a versatile chiral building block.
属性
CAS 编号 |
16354-95-3 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
InChI 键 |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Key on ui other cas no. |
63157-81-3 16354-95-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)
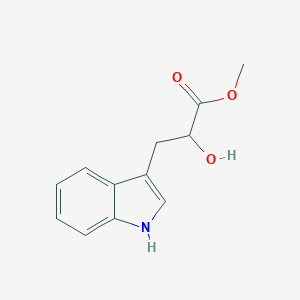
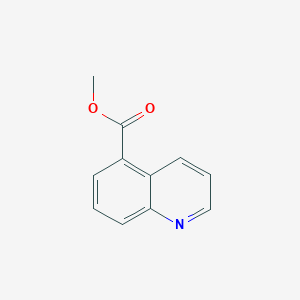
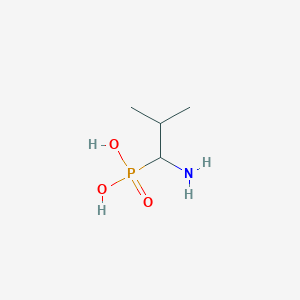
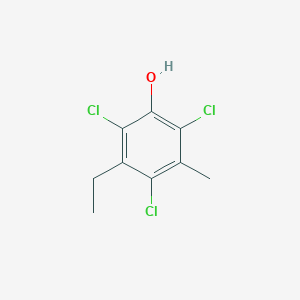
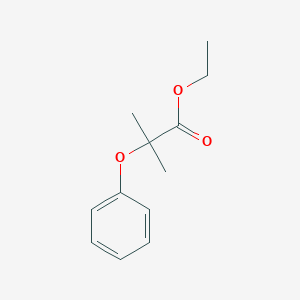
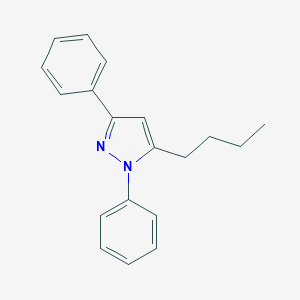
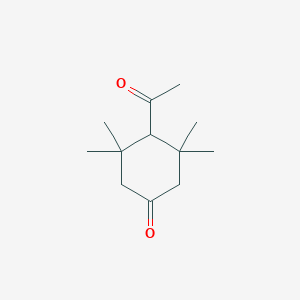
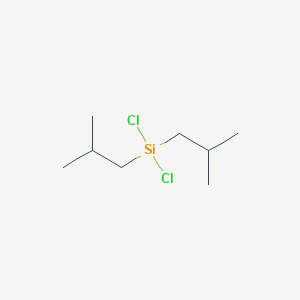
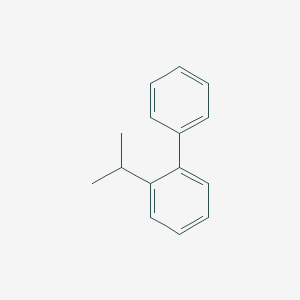
![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

